(2-Nitro-1-nitrosoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitro-1-nitrosoethyl)benzene is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of both nitro and nitroso functional groups attached to an ethyl chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-1-nitrosoethyl)benzene typically involves the nitration and nitrosation of ethylbenzene derivatives. One common method is the reaction of ethylbenzene with a mixture of nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the nitroso group can be introduced through the reaction with nitrous acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration and nitrosation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the intermediates and the potential for hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Nitro-1-nitrosoethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized to form different oxidation states of nitrogen-containing functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens in the presence of a Lewis acid like aluminum chloride.
Major Products
Reduction: (2-Amino-1-nitrosoethyl)benzene.
Oxidation: Various nitrogen oxides and related compounds.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(2-Nitro-1-nitrosoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Nitro-1-nitrosoethyl)benzene involves its interaction with various molecular targets. The nitro and nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or modifying biomolecules such as proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrobenzene: Contains a nitro group attached directly to the benzene ring.
Nitrosobenzene: Contains a nitroso group attached directly to the benzene ring.
(2-Nitroethyl)benzene: Contains a nitro group attached to an ethyl chain connected to the benzene ring.
(2-Nitrosoethyl)benzene: Contains a nitroso group attached to an ethyl chain connected to the benzene ring.
Uniqueness
(2-Nitro-1-nitrosoethyl)benzene is unique due to the presence of both nitro and nitroso groups on the same molecule.
Eigenschaften
CAS-Nummer |
3532-83-0 |
---|---|
Molekularformel |
C8H8N2O3 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2-nitro-1-nitrosoethyl)benzene |
InChI |
InChI=1S/C8H8N2O3/c11-9-8(6-10(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
HJVGFXVHUWSXNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.